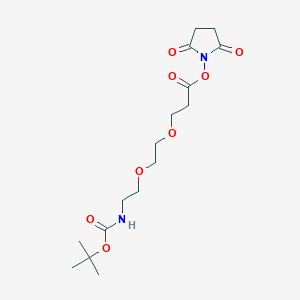
Bestatin clorhidrato
Descripción general
Descripción
El clorhidrato de bestatina, también conocido como Ubenimex, es un dipéptido sintético que fue originalmente aislado de la bacteria Streptomyces olivoreticuli. Es un potente inhibidor de varias aminopeptidasas, incluyendo la leucina aminopeptidasa, la aminopeptidasa B y la triaminopeptidasa. El clorhidrato de bestatina ha demostrado propiedades antitumorales significativas y se está estudiando para sus posibles aplicaciones terapéuticas en el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
El clorhidrato de bestatina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción quiral y catalizador/ligando quiral en síntesis asimétrica.
Biología: Sirve como inhibidor de proteasas para la purificación de proteínas.
Medicina: El clorhidrato de bestatina se está estudiando para su posible uso en el tratamiento de la leucemia mieloide aguda, el cáncer de pulmón y el cáncer nasofaríngeo. También se utiliza para tratar la hipercolesterolemia.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y como herramienta en la investigación bioquímica .
Mecanismo De Acción
El clorhidrato de bestatina ejerce sus efectos inhibiendo las aminopeptidasas, incluyendo la leucina aminopeptidasa, la aminopeptidasa B y la triaminopeptidasa. Se une al sitio activo de estas enzimas, impidiendo la hidrólisis de los enlaces peptídicos. Esta inhibición conduce a la acumulación de péptidos, lo que puede tener diversos efectos biológicos. El clorhidrato de bestatina también inhibe la hidrolasa de leucotrieno A4, que juega un papel en la inflamación y la respuesta inmunitaria .
Análisis Bioquímico
Biochemical Properties
Bestatin hydrochloride plays a crucial role in biochemical reactions by inhibiting aminopeptidases, which are enzymes that catalyze the removal of amino acids from the amino terminus of peptide substrates. Specifically, Bestatin hydrochloride inhibits aminopeptidase N (APN), aminopeptidase B, and leukotriene A4 hydrolase . These interactions prevent the breakdown of peptides, thereby modulating various physiological processes, including immune responses and inflammation.
Cellular Effects
Bestatin hydrochloride exerts significant effects on various cell types and cellular processes. It enhances the differentiation of acute promyelocytic leukemia (APL) cells and inhibits the phosphorylation of p38 MAPK, a key signaling molecule . Additionally, Bestatin hydrochloride reduces the growth rate and division frequency of cells, leading to slower cell cycle progression . It also inhibits aminopeptidase activity in cell lysates, affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, Bestatin hydrochloride exerts its effects by binding to and inhibiting specific aminopeptidases, such as aminopeptidase N (APN) and leukotriene A4 hydrolase . This inhibition disrupts the normal function of these enzymes, leading to altered peptide processing and modulation of signaling pathways. Bestatin hydrochloride also affects gene expression by inhibiting the activity of enzymes involved in peptide degradation, thereby influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bestatin hydrochloride change over time. The compound is stable and maintains its inhibitory activity for extended periods. Prolonged exposure to Bestatin hydrochloride can lead to degradation and reduced efficacy . Long-term studies have shown that Bestatin hydrochloride can induce apoptosis in tumor cells and enhance immune responses over time .
Dosage Effects in Animal Models
The effects of Bestatin hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits aminopeptidase activity and enhances immune responses without causing significant toxicity . At higher doses, Bestatin hydrochloride can induce adverse effects, such as reduced T-cell counts and potential toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Bestatin hydrochloride is involved in metabolic pathways related to peptide degradation. It interacts with enzymes such as aminopeptidase N (APN) and leukotriene A4 hydrolase, inhibiting their activity and altering metabolic flux . This inhibition affects the levels of metabolites and modulates various physiological processes, including immune responses and inflammation.
Transport and Distribution
Within cells and tissues, Bestatin hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on aminopeptidases. The distribution of Bestatin hydrochloride within cells and tissues is crucial for its efficacy and therapeutic potential.
Subcellular Localization
Bestatin hydrochloride is localized to specific subcellular compartments, where it exerts its activity. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of Bestatin hydrochloride is essential for its function, as it ensures that the compound reaches its target enzymes and modulates their activity effectively.
Métodos De Preparación
La síntesis del clorhidrato de bestatina implica varios pasos, comenzando con una estrategia de precursor común. Uno de los métodos incluye el uso de éster α,β-insaturado como precursor común. La síntesis involucra condiciones de reacción suaves, buenos rendimientos y excelente estereoselctividad. También se emplea un método más suave que utiliza magnesio en metanol seco bajo condiciones de reflujo durante 12 horas. El paso final involucra el uso de ácido clorhídrico 6N en dioxano para preparar el clorhidrato de bestatina .
Análisis De Reacciones Químicas
El clorhidrato de bestatina se somete a diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, lo que lleva a la formación de análogos con propiedades variadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
El clorhidrato de bestatina es único en su capacidad de inhibir múltiples aminopeptidasas con alta especificidad. Los compuestos similares incluyen:
Amastatina: Otro inhibidor de aminopeptidasa con una estructura y especificidad diferentes.
Pepstatina: Un inhibidor de proteasas aspárticas, estructuralmente diferente del clorhidrato de bestatina.
E-64: Un inhibidor de proteasas de cisteína con un mecanismo de acción diferente.
El clorhidrato de bestatina destaca por su amplio espectro de actividad y sus posibles aplicaciones terapéuticas en el cáncer y otras enfermedades .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UDYGKFQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65391-42-6 | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBENIMEX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















